molecular formula C12H10Cl2N2 B1425756 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine CAS No. 1484436-52-3

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

Cat. No.: B1425756
CAS No.: 1484436-52-3
M. Wt: 253.12 g/mol
InChI Key: YDNDAHPSDPWHJJ-UHFFFAOYSA-N
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Description

Historical Context of Dichlorophenyl Benzene Diamine Compounds

The development of dichlorophenyl benzene diamine compounds represents a significant chapter in the evolution of aromatic amine chemistry, with roots extending back to the early industrial applications of phenylenediamine derivatives. The para-phenylenediamine compound family has been recognized since the early 20th century, with documented applications dating back to 1915 when these compounds were first employed as industrial fur dyes. The specific compound 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine emerged from systematic research into substituted aromatic diamines, where chemists sought to modify the electronic and steric properties of the basic phenylenediamine framework through strategic halogen substitution.

The historical progression of dichlorophenyl compounds can be traced through patent literature and academic research, particularly in the context of dye intermediate synthesis and polymer precursor development. The 2,6-dichloro substitution pattern has been of particular interest due to its influence on both chemical reactivity and physical properties. Research conducted in the late 20th century established that compounds bearing this substitution pattern could serve as valuable intermediates in the synthesis of complex organic molecules, leading to increased investigation of their synthetic utility and mechanistic behavior.

The compound's emergence as a research target coincided with advances in analytical chemistry that allowed for precise characterization of these complex aromatic systems. Modern synthetic methodologies have enabled more efficient preparation of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, contributing to its increased availability for research applications and industrial development.

Significance in Organic Chemistry Research

The significance of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine in organic chemistry research stems from its unique structural features that combine the reactivity of aromatic diamines with the electronic effects of dichlorophenyl substitution. This compound has garnered attention as a building block for the synthesis of various pharmaceuticals, dyes, and organic compounds due to its amine groups and benzene ring structure, which allow for further functionalization and incorporation into complex molecules.

Research has demonstrated that the compound serves as a valuable reagent in various organic reactions, with its amine groups capable of participating in numerous reaction mechanisms that enable the formation of new carbon-carbon and carbon-nitrogen bonds. The specific positioning of the chlorine atoms in the 2,6-positions creates a unique electronic environment that influences the reactivity of the entire molecule, making it particularly useful in selective synthetic transformations.

Contemporary research efforts have focused on exploring the compound's potential in heterocyclic synthesis, where its reactive amine groups can facilitate the formation of various heterocyclic compounds depending on the reaction conditions and additional reagents employed. The benzene-1,2-diamine derivatives, including 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, have shown promise in developing chemical sensors capable of selectively detecting specific molecules such as metal ions, which is crucial for environmental monitoring and industrial applications.

Recent investigations have also highlighted the compound's potential as a catalyst in polymer production, where the presence of amine groups can facilitate certain chemical reactions, potentially leading to the development of new and improved catalytic systems. This represents an emerging area of research that could expand the compound's applications beyond traditional synthetic chemistry.

Position within the Phenylenediamine Family of Compounds

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine occupies a distinctive position within the broader phenylenediamine family, which includes three primary isomeric forms: ortho-phenylenediamine, meta-phenylenediamine, and para-phenylenediamine. The compound is structurally derived from ortho-phenylenediamine, with one of the amino groups substituted with a 2,6-dichlorophenyl moiety, creating a unique asymmetric diamine structure.

The phenylenediamine family has been extensively studied, with para-phenylenediamine being particularly well-documented for its use as a component of engineering polymers and composites such as kevlar, as well as its application in hair dyes. Ortho-phenylenediamine serves as an important precursor to many heterocyclic compounds and finds applications in the manufacture of plant protecting agents and heat-resistant polymers. The positioning of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine within this family provides it with inherited reactivity patterns while introducing novel properties through the dichlorophenyl substitution.

Compound Structural Classification Primary Applications Key Characteristics
para-Phenylenediamine Symmetric diamine Polymer precursor, hair dyes High reactivity, easily oxidized
ortho-Phenylenediamine Symmetric diamine Heterocyclic synthesis, polymers Precursor to benzimidazoles
1-N-(2,6-dichlorophenyl)benzene-1,2-diamine Asymmetric diamine Building block, pharmaceuticals Modified electronic properties

The compound's relationship to other substituted phenylenediamines is particularly relevant in structure-activity relationship studies. Research has shown that structurally similar phenylenediamine compounds, including those with chloro substitutions, exhibit varying degrees of biological activity and synthetic utility. The specific 2,6-dichloro substitution pattern distinguishes this compound from other halogenated derivatives and contributes to its unique chemical behavior.

Current Research Landscape

The current research landscape surrounding 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine is characterized by diverse applications spanning synthetic methodology development, materials science, and pharmaceutical research. Recent studies have emphasized green and environmentally friendly synthetic approaches, with researchers developing novel reduction methods for N-substituted-benzene-1,2-diamine derivatives using thiourea dioxide as a reducing agent. This represents a significant advancement in sustainable chemistry practices for compounds in this class.

Contemporary investigations have revealed the compound's potential in the synthesis of N,2,6-trisubstituted 1H-benzimidazole derivatives, which serve as important scaffolds for antimicrobial and anticancer agents. Research demonstrates that benzene-1,2-diamine derivatives with 4-H or 4-CH₃ groups serve as starting materials for the preparation of these bioactive compounds, with synthesis processes involving condensation reactions with substituted aromatic aldehydes. The microwave-assisted synthesis methods have shown particular promise, reducing reaction times from 6-12 hours to 10-15 minutes while improving yields by 6-17%.

Current analytical capabilities have enabled precise characterization of the compound's properties, with modern databases providing comprehensive structural and physical data. The compound is catalogued with the CAS number 1484436-52-3, molecular formula C₁₂H₁₀Cl₂N₂, and molecular weight 253.13. Advanced analytical techniques including SMILES notation (NC1=CC=CC=C1NC2=C(Cl)C=CC=C2Cl) facilitate computational modeling and database searches for research applications.

The research landscape also encompasses patent development for synthetic methodologies, particularly focusing on one-pot reaction preparations that offer improved efficiency and reduced environmental impact. Recent patent applications describe synthetic routes involving acylation, etherification, and rearrangement reactions that produce dichlorophenyl derivatives with high yields and purities exceeding 99%. These developments support the compound's continued importance in industrial and research applications.

Emerging research directions include the exploration of the compound's catalytic properties and its potential role in advanced materials development. The unique electronic properties conferred by the 2,6-dichlorophenyl substitution pattern make it an attractive candidate for applications requiring specific electronic characteristics, positioning it as a compound of continued research interest in the evolving landscape of organic chemistry and materials science.

Properties

IUPAC Name

2-N-(2,6-dichlorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c13-8-4-3-5-9(14)12(8)16-11-7-2-1-6-10(11)15/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNDAHPSDPWHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution on Benzene-1,2-diamine Derivatives

One common approach involves the nucleophilic substitution of an amine group on benzene-1,2-diamine with a 2,6-dichlorophenyl halide or derivative. This method typically requires:

  • Starting Materials: Benzene-1,2-diamine and 2,6-dichlorophenyl chloride or bromide.
  • Reaction Conditions: Heating under reflux in a polar aprotic solvent (e.g., dimethylformamide, DMF) or ethanol with a base such as sodium hydroxide or potassium carbonate to deprotonate the amine and promote nucleophilic attack.
  • Outcome: Formation of the N-(2,6-dichlorophenyl) substituted benzene-1,2-diamine.

This method is straightforward but requires careful control to avoid di-substitution or polymerization.

Selective Reduction of Nitro Precursors

Another well-documented method involves the selective reduction of nitro-substituted benzophenone derivatives to the corresponding amino compounds:

  • Step 1: Synthesis of 3-nitro-4-(N-(2,6-dichlorophenyl)amino)benzophenone or related nitro intermediates.
  • Step 2: Selective catalytic hydrogenation of the nitro group to an amino group using catalysts such as Raney nickel, palladium on carbon, or platinum under mild hydrogen pressure (1–5 atm) and ambient to moderate temperatures (20–50°C).
  • Solvents: Organic solvents like benzene, ethanol, tetrahydrofuran, or ethyl acetate.
  • Post-reaction: Catalyst removal by filtration and purification by recrystallization.

This method ensures selective transformation of the nitro group without affecting other functional groups, yielding the diamine derivative with high purity and yield.

Green Synthesis Approaches

Recent research emphasizes environmentally friendly methods:

  • Use of Thiourea Dioxide and Sodium Hydroxide: A green reductive system for the synthesis of N-substituted benzene-1,2-diamines, including 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, has been reported. This method avoids heavy metal catalysts and harsh conditions, aligning with sustainable chemistry principles.
  • Three-Component Reactions: Some protocols employ multi-component reactions involving diamines, aldehydes, and diketones to construct complex diamine frameworks, which can be adapted for substituted derivatives.

Experimental Procedure Example (Based on Patent and Literature Data)

Step Reagents & Conditions Description Yield/Notes
1 3-nitro-4-(N-(2,6-dichlorophenyl)amino)benzophenone Dissolve in 1:1 benzene/ethyl acetate, add Pd/C catalyst Preparation of nitro intermediate
2 Hydrogen gas (3 atm), room temp, 1 hour Catalytic hydrogenation to reduce nitro to amino group High selectivity, minimal side reactions
3 Filtration to remove catalyst, evaporation Isolation of crude product ~90% crude yield
4 Recrystallization from isopropanol Purification step Pure 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine obtained

Spectroscopic and Analytical Characterization

  • FTIR: Characteristic N-H stretches (~3300–3500 cm⁻¹), C-Cl stretches (~770 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).
  • [^1H NMR](pplx://action/followup): Aromatic protons typically appear between 7.0–8.0 ppm; amine protons show broad singlets around 11–13 ppm.
  • Elemental Analysis: Consistent with calculated values for C₁₂H₁₀Cl₂N₂ (Molar mass ~253.13 g/mol).

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Nucleophilic substitution Benzene-1,2-diamine, 2,6-dichlorophenyl halide Base (NaOH, K₂CO₃) Reflux in polar solvent Direct, simple Risk of over-substitution
Selective catalytic hydrogenation Nitro-substituted benzophenone derivative Pd/C, H₂ gas 20–50°C, 1–5 atm H₂ High selectivity, purity Requires nitro intermediate synthesis
Green reductive synthesis Benzene-1,2-diamine derivatives Thiourea dioxide, NaOH Mild, aqueous conditions Environmentally friendly Less explored, scalability TBD
Multi-component reactions Diamine, aldehyde, diketone Acid/base catalyst One-pot, mild Structural diversity Complex mixtures possible

Research Findings and Notes

  • The selective reduction method is favored industrially for its precision and yield.
  • Green synthesis approaches are gaining momentum but require further optimization for large-scale use.
  • The presence of the 2,6-dichlorophenyl group influences electronic properties and reactivity, necessitating tailored reaction conditions.
  • The compound serves as a versatile intermediate for further functionalization in pharmaceuticals and materials science.

Chemical Reactions Analysis

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

Synthetic Chemistry

The compound serves as a crucial building block in the synthesis of pharmaceuticals, dyes, and other organic compounds. Its amine groups enable participation in diverse chemical reactions, including:

  • Substitution Reactions : The presence of two amino groups allows for nucleophilic substitution reactions, facilitating the formation of new carbon-nitrogen and carbon-carbon bonds.
  • Functionalization : The compound can be further functionalized to create derivatives with enhanced biological activities or altered physical properties.

Table 1: Key Synthetic Reactions Involving 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

Reaction TypeDescription
Nucleophilic SubstitutionFormation of new carbon-nitrogen bonds
Coupling ReactionsCoupling with aryl halides for complex molecule synthesis
Oxidation/ReductionModifications to enhance reactivity and selectivity

Biological Activities

Research indicates that 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine exhibits notable biological activities, making it a candidate for therapeutic applications:

  • Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may exhibit cytotoxic effects against cancer cell lines by interfering with cellular mechanisms.

Case Study: Anticancer Activity

In a study conducted by researchers investigating the cytotoxic effects of various diamines on cancer cell lines, 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine was found to significantly reduce cell viability in several types of cancer cells. The mechanism was attributed to its ability to induce apoptosis through modulation of specific signaling pathways.

Industrial Applications

Beyond its role in synthetic chemistry and biology, this compound is also utilized in industrial applications:

  • Dye Production : Its structure allows it to be incorporated into dye formulations where its properties contribute to color stability and intensity.
  • Chemical Sensors : Research has explored its potential in developing sensors capable of detecting metal ions due to its ability to form complexes with various analytes.

Table 2: Industrial Applications of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

Application TypeDescription
Dye ManufacturingUsed as an intermediate in dye synthesis
Chemical SensorsDevelopment of sensors for metal ion detection

Environmental Impact and Safety Considerations

While exploring the applications of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, it is essential to consider its environmental impact and safety profile:

  • Toxicity Studies : Toxicological assessments indicate potential health risks associated with exposure. Long-term exposure studies have shown varying effects on animal models.
  • Regulatory Compliance : Due to its classification as an aromatic amine, regulatory frameworks govern its use in consumer products and industrial processes.

Mechanism of Action

The mechanism of action of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Chlorine vs. Fluorine : The 2,6-dichloro derivative exhibits greater steric hindrance and lower solubility compared to its difluoro analog, which is lighter and more electronegative .
  • Methoxy Substitution : Methoxy groups (e.g., in ) improve solubility but reduce electrophilicity, making such derivatives more suitable for aqueous-phase applications .

Stability Considerations:

  • Unsubstituted or halogenated diamines (e.g., 1-N-(2,6-dichlorophenyl)) are sensitive to oxidation and light, necessitating inert storage conditions .
  • Methoxy-substituted analogs show improved stability, as seen in neuro-inflammation probes .

Functional Insights :

  • Catalytic Ligands : Dichloro and difluoro derivatives serve as ligands in yttrium/neodymium-catalyzed hydroaminations, where steric bulk enhances diastereoselectivity .
  • Drug Synthesis : The 2-bromo-4-chloro analog is critical in clozapine synthesis, highlighting the role of halogenated diamines in antipsychotic drug pipelines .

Physicochemical Data

  • NMR Trends : Methoxy groups in ’s compound show distinct ¹H NMR shifts (δ 3.66–3.77 ppm for OCH₃), whereas halogenated derivatives exhibit aromatic proton shifts influenced by electron withdrawal (e.g., δ 7.17 ppm for dichloro-substituted aromatics) .
  • Thermal Stability : Dichloro derivatives likely have higher melting points than fluoro analogs due to stronger intermolecular forces.

Biological Activity

1-N-(2,6-dichlorophenyl)benzene-1,2-diamine, also known as dichlorophenylbenzene diamine, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological interactions, and potential applications in various fields.

Synthesis of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

The synthesis of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine typically involves the reaction of 2,6-dichloroaniline with benzene-1,2-diamine. Various methods can be employed to optimize yield and purity, including solvent-free reactions and microwave-assisted synthesis. These techniques not only enhance efficiency but may also affect the compound's biological properties by influencing its structural integrity.

Biological Activity Overview

Research indicates that 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine exhibits notable biological activities, including antimicrobial and anticancer properties. The compound's efficacy is often linked to its ability to interact with biological macromolecules such as proteins and nucleic acids.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values provide insight into its effectiveness:

Compound Target Organism MIC (µg/mL)
1-N-(2,6-dichlorophenyl)benzene-1,2-diamineEscherichia coli16
Staphylococcus aureus8
Candida albicans32

The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Its mechanism of action may involve disruption of cell membrane integrity or interference with DNA replication processes .

Anticancer Activity

The anticancer potential of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine has also been investigated. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)12
A549 (lung cancer)15

The compound's anticancer activity is believed to stem from its ability to induce apoptosis and inhibit cell cycle progression .

The biological activity of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine is influenced by its structural features. The dichlorophenyl moiety enhances lipophilicity and facilitates interactions with cellular targets. Studies suggest that the compound can intercalate into DNA strands or bind to proteins involved in cell signaling pathways .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Case Study 1 : A study on the efficacy of 1-N-(2,6-dichlorophenyl)benzene-1,2-diamine in treating bacterial infections in animal models showed a significant reduction in infection rates compared to controls.
  • Case Study 2 : Research into its use as an adjunct therapy in cancer treatment revealed enhanced sensitivity of tumor cells to conventional chemotherapeutics when combined with this compound.

Q & A

Q. Table 1: Representative Synthesis Conditions for Substituted Diamines

StepConditionsReference
Nitro reductionSnCl₂·2H₂O, ethanol, 75°C, 5–7 h
PurificationAlkaline extraction, ethyl acetate
Stability handlingAvoid light/moisture, inert storage

Advanced: How can crystallographic data discrepancies in derivatives of this compound be resolved during refinement?

Methodological Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and hydrogen bonding networks . For complex cases, OLEX2’s integrated workflow allows iterative model adjustment via real-space refinement and electron density maps . Mercury software aids in visualizing packing interactions and comparing overlays of multiple structures to identify lattice inconsistencies . High-resolution data (≤1.0 Å) and twin-law validation are critical for halogenated derivatives due to heavy-atom effects.

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Methodological Answer:

  • LC-MS : Directly monitors reaction progress and purity. Microdroplet LC-MS (e.g., Figure 4 in ) enhances sensitivity for detecting intermediates or byproducts in halogenated diamines .
  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons near chlorine atoms).
  • Elemental Analysis : Validates stoichiometry, especially for chlorine content.
  • X-ray Diffraction : Resolves stereochemical ambiguities; SHELXTL or OLEX2 are standard for structure solution .

Advanced: What strategies mitigate decomposition during storage, based on structural analogs?

Methodological Answer:
Decomposition in halogenated diamines is often oxidative or hydrolytic. Key strategies include:

  • Storage : Argon-atmosphere vials at –20°C, desiccated to prevent moisture ingress .
  • Stabilizers : Add antioxidants (e.g., BHT) at 0.1–1.0 wt%.
  • Handling : Use amber glassware to block UV-induced degradation. Avoid contact with oxidizers (e.g., peroxides) .

Basic: How should substituent effects on electronic properties be experimentally evaluated?

Methodological Answer:

  • Synthetic Design : Prepare derivatives with varying electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) at the 2,6-dichlorophenyl moiety .
  • Spectroscopic Analysis : UV-Vis spectroscopy tracks π→π* transitions; IR identifies NH/CN vibrational shifts.
  • Electrochemical Methods : Cyclic voltammetry measures redox potentials to quantify electron density changes.

Advanced: How can computational modeling complement experimental data to predict reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to explain nucleophilic/electrophilic sites.
  • Molecular Dynamics : Simulates solvent interactions and stability under thermal stress.
  • Mercury Visualization : Overlays computational and experimental crystal structures to validate hydrogen-bonding networks .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and fume hoods mandatory due to potential toxicity .
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
  • Exposure Response : Immediate rinsing with water for skin/eye contact; medical evaluation for ingestion .

Advanced: How do steric effects of the 2,6-dichlorophenyl group influence supramolecular assembly?

Methodological Answer:
The bulky 2,6-dichlorophenyl moiety disrupts planar packing, favoring slipped π-stacking or helical motifs. Use Mercury to analyze intermolecular distances (e.g., Cl···Cl van der Waals contacts) and compare with non-halogenated analogs . SHELXL’s TWIN/BASF commands refine disordered regions caused by steric hindrance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-N-(2,6-dichlorophenyl)benzene-1,2-diamine
Reactant of Route 2
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1-N-(2,6-dichlorophenyl)benzene-1,2-diamine

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